1-Ethyl-4-pyridin-2-yl-1,4-diazepane

Description

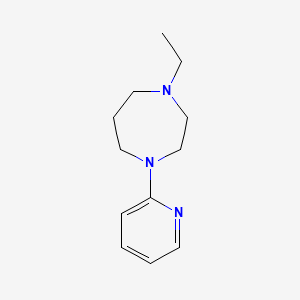

1-Ethyl-4-pyridin-2-yl-1,4-diazepane is a seven-membered heterocyclic compound containing two nitrogen atoms in its 1,4-diazepane ring. The ethyl group at position 1 and the pyridin-2-yl moiety at position 4 distinguish it from other diazepane derivatives. Its structural features, including conformational flexibility and hydrogen-bonding capacity, make it a versatile scaffold for drug discovery .

Properties

IUPAC Name |

1-ethyl-4-pyridin-2-yl-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3/c1-2-14-8-5-9-15(11-10-14)12-6-3-4-7-13-12/h3-4,6-7H,2,5,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZDGMJFEZTNMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCN(CC1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of 1,4-diazepane derivatives are heavily influenced by substituents on the diazepane ring. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of 1,4-Diazepane Derivatives

Pharmacokinetic Properties

- Oral Exposure : 1-Methyl-1,4-diazepane (7c) demonstrates 3-fold higher oral exposure in mice compared to piperazine analogs, attributed to its balanced lipophilicity and metabolic stability . The ethyl group in this compound may further enhance absorption but could increase cytochrome P450 interactions.

- Conformational Flexibility : The seven-membered diazepane ring allows for adaptive binding to targets, contrasting with the rigid six-membered piperazine ring .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Ethyl-4-pyridin-2-yl-1,4-diazepane, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound typically involves cyclization reactions between diamines and carbonyl-containing electrophiles. For example, reacting a substituted pyridine derivative with a diamine precursor under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) can promote nucleophilic attack and ring closure. Temperature control (80–120°C) and stoichiometric ratios are critical: excess amine can reduce side reactions, while prolonged reaction times may degrade intermediates. Purification via column chromatography or recrystallization improves purity, with yields ranging from 40–70% depending on substituent compatibility .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is the gold standard for confirming the compound’s geometry. Single-crystal diffraction data collected at low temperatures (e.g., 173 K) minimize thermal displacement errors. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with refined cell parameters (e.g., a = 6.34 Å, b = 10.37 Å) provide atomic-level resolution. Complementary techniques include NMR (¹H/¹³C) for verifying proton environments and mass spectrometry (ESI-MS) for molecular weight confirmation .

Q. What are the primary biological activities associated with this compound, and how are these assessed?

- Methodological Answer : The compound’s biological profile is evaluated through receptor-binding assays (e.g., radioligand displacement for neurotransmitter receptors) and enzyme inhibition studies (e.g., IC₅₀ determination via fluorogenic substrates). For instance, its ethyl and pyridinyl groups may enhance interactions with hydrophobic binding pockets in enzymes like Factor Xa or orexin receptors. Cell-based assays (e.g., membrane permeability in Caco-2 cells) and pharmacokinetic studies (e.g., logP measurements) further assess bioavailability and metabolic stability .

Advanced Research Questions

Q. How do the ethyl and pyridin-2-yl substituents influence the compound’s lipophilicity and pharmacokinetic properties?

- Methodological Answer : The ethyl group increases lipophilicity (logP ~2.5), enhancing membrane permeability but potentially reducing aqueous solubility. Computational tools like molecular docking (e.g., AutoDock Vina) predict binding affinities to hydrophobic targets, while experimental logD (octanol-water distribution) measurements validate these predictions. The pyridinyl moiety introduces π-π stacking potential with aromatic residues in proteins, which can be probed via isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies are employed to resolve enantiomeric impurities in this compound, and why is stereochemical purity critical?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or supercritical fluid chromatography (SFC) separates enantiomers. For example, using hexane:isopropanol (90:10) at 1 mL/min resolves R and S configurations with baseline separation. Stereochemical purity is vital because enantiomers may exhibit divergent biological activities (e.g., R-isomers showing higher receptor affinity than S). Circular dichroism (CD) spectroscopy further confirms enantiomeric excess (>98%) .

Q. How can computational chemistry predict the biological targets of this compound?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over nanosecond timescales. Pharmacophore mapping (e.g., Schrödinger’s Phase) identifies key interaction motifs (e.g., hydrogen bonds with Glu²³⁰ in orexin receptors). Machine learning models (e.g., Random Forest classifiers) trained on ChEMBL bioactivity data predict off-target effects. Experimental validation via CRISPR-edited cell lines (e.g., KO models for suspected targets) confirms computational predictions .

Q. What crystallographic challenges arise when analyzing this compound, and how are they mitigated?

- Methodological Answer : Challenges include disorder in flexible diazepane rings and twinning in crystals. Mitigation strategies:

- Data Collection : High-resolution synchrotron radiation (λ = 0.7 Å) improves signal-to-noise ratios.

- Refinement : SHELXL’s restraints (e.g., SIMU for similar displacement parameters) model disordered regions.

- Validation : R₁ values <5% and completeness >95% ensure reliability. For example, anisotropic refinement of tosyl groups in related diazepanes reduced residual density errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.